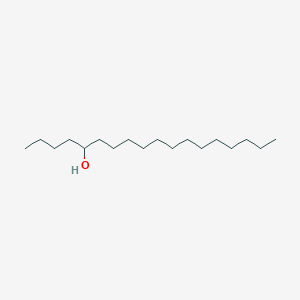

5-Octadecanol

Description

Propriétés

IUPAC Name |

octadecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h19H,2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDOVTGHNKAZLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026935 | |

| Record name | 1-Octadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; NKRA; Other Solid; Pellets or Large Crystals, Liquid, Other Solid; Pellets or Large Crystals, Other Solid, White solid; [Hawley], Solid, COLOURLESS-TO-WHITE SLIGHTLY WAXY FLAKES OR LEAFLETS. | |

| Record name | 1-Octadecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stearyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2914 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Octadecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002350 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-OCTADECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1610 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

210.5 °C at 15 mm Hg, 336 °C | |

| Record name | 1-OCTADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-OCTADECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1610 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

200 °C, 392 °F (200 °C) (Closed cup), 170 °C | |

| Record name | Stearyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2914 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-OCTADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-OCTADECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1610 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in alcohol, ether, benzene, acetone, Soluble in chloroform; slightly soluble in acetone, benzene, In water, 1.1X10-3 mg/L at 25 °C, 1.1e-06 mg/mL at 25 °C, Solubility in water: none | |

| Record name | 1-OCTADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octadecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002350 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-OCTADECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1610 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.8124 at 59 °C/4 °C, Relative density (water = 1): 0.81 (liquid) | |

| Record name | 1-OCTADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-OCTADECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1610 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000027 [mmHg], Vapor pressure = 0.1 mm Hg @ 125 °C, Vapor pressure, Pa at 150 °C: 133 | |

| Record name | Stearyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2914 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-OCTADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-OCTADECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1610 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Leaflets from ethanol, Unctuous white flakes or granules | |

CAS No. |

112-92-5, 68911-61-5 | |

| Record name | Stearyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stearyl alcohol [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C18-32 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068911615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stearyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15953 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Stearyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octadecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KR89I4H1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-OCTADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octadecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002350 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-OCTADECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1610 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

59.5 °C, Heat of fusion at melting point = 7.4057X10+7 J/kmol (for the gamma phase, no selection of the alpha phase, crystal I can be made)., 59.8 °C | |

| Record name | 1-OCTADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octadecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002350 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-OCTADECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1610 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies and Chemical Transformations

Modern Synthetic Pathways for 5-Octadecanol and Related Fatty Alcohols

The synthesis of long-chain fatty alcohols like this compound is accomplished through several key industrial and laboratory-scale methodologies. These range from the catalytic hydrogenation of fatty acid derivatives to the oligomerization of petrochemical feedstocks and the conversion of natural lipids.

Catalytic Hydrogenation of Fatty Acid Esters

A predominant method for producing fatty alcohols is the catalytic hydrogenation of fatty acid esters. This process involves the reduction of an ester functional group to two alcohol moieties, one of which is the desired fatty alcohol. The industrial application of this method dates back to the 1930s, commercializing the conversion of fatty acid esters into alcohols. wikipedia.org Modern processes often utilize fatty acid methyl esters (FAMEs) derived from the transesterification of triglycerides. wikipedia.orgatamanchemicals.com

Recent advancements in catalysis have identified highly efficient systems for the hydrogenation of fatty acid esters. One such system involves the use of ruthenium (Ru) nanoparticles supported on tungstated zirconia (W/Zr). mdpi.comupv.es Research has demonstrated the efficacy of these catalysts in the hydrogenation of ethyl stearate (B1226849) to 1-octadecanol, a primary alcohol isomer of this compound. mdpi.comresearchgate.net

The tungstated zirconia support, primarily in its tetragonal phase, enhances the dispersion and reducibility of the ruthenium nanoparticles compared to pure zirconia. mdpi.comupv.esresearchgate.net This high dispersion is crucial for catalytic activity. A strong synergistic effect between the ruthenium and tungsten species has been observed, which is associated with the formation of WO₃ nanoparticles and a significant increase in the reaction rate and turnover frequency (TOF) for fatty alcohol production. mdpi.com The reaction pathway is believed to proceed via hydrogenolysis of the ester to an aldehyde intermediate, which is then rapidly hydrogenated to the final alcohol. mdpi.comupv.es

Controlling the selectivity of the hydrogenation reaction is critical to maximize the yield of the desired fatty alcohol and minimize the formation of unwanted byproducts, such as hydrocarbons. mdpi.com Process optimization involves the careful manipulation of reaction conditions and catalyst composition.

Key parameters that can be adjusted include temperature, hydrogen pressure, and the ratio of hydrogen to the ester substrate. google.comaocs.org For instance, in processes using copper chromite catalysts, reaction pressures can range from 20 to 100 bar with temperatures between 160°C and 270°C. google.com The choice of catalyst is paramount; bimetallic catalysts, such as those containing copper and iron, have shown high selectivity (over 99%) towards the alcohol product due to synergistic effects between the metals. researchgate.net

In the case of Ru/W/Zr catalysts, the ratio of ruthenium to tungsten is a key factor in enhancing selectivity towards the fatty alcohol. mdpi.com However, side reactions can still occur, including decarbonylation to form C₁₇ hydrocarbons and hydrodeoxygenation to produce C₁₈ hydrocarbons. mdpi.com Tuning the catalyst's acidity and the metal-support interactions are ongoing areas of research to further improve selectivity. mdpi.comcsic.es

Table 1: Performance of Ru/W/Zr Catalysts in Ethyl Stearate Hydrogenation Reaction Conditions: 175°C, 40 bar H₂, batch reactor.

| Catalyst | Ru Content (wt.%) | W Content (wt.%) | Support | Conversion (at 30%) | Selectivity to 1-Octadecanol (at 30% conversion) |

| Ru(0.5)/W(33)/Zr | 0.5 | 33 | Zirconia | Achieved | Moderate |

| Ru(1.3)/W(33)/Zr | 1.3 | 33 | Zirconia | Achieved | High |

| Ru(2)/W(33)/Zr | 2.0 | 33 | Zirconia | Achieved | Moderate-High |

| Ru(1)/W(30)/Ti | 1.0 | 30 | Titania | Achieved | Lower than Zr support |

| Data synthesized from research findings. mdpi.com |

Use of Ruthenium-Based Catalysts on Tungstated Zirconia

Oligomerization of Ethylene (B1197577) (Ziegler Alcohol Synthesis) and Alternative Routes

A major synthetic route to linear, even-numbered primary fatty alcohols from petrochemical sources is the Ziegler process, also known as the Ziegler-Alfol synthesis. wikipedia.orgdbpedia.org This method involves the oligomerization of ethylene using triethylaluminium as a catalyst. wikipedia.orgatamanchemicals.com

The process occurs in three main steps:

Chain Growth: Ethylene molecules are sequentially inserted into the aluminum-ethyl bonds of triethylaluminium, forming long-chain trialkylaluminium compounds. wikipedia.orglookchem.com

Al(C₂H₅)₃ + n C₂H₄ → Al((CH₂CH₂)ₓC₂H₅)((CH₂CH₂)yC₂H₅)((CH₂CH₂)zC₂H₅), where x+y+z = n

Oxidation: The resulting trialkylaluminium is oxidized with air to form aluminum alkoxides. wikipedia.org

Al(R)₃ + ³⁄₂ O₂ → Al(OR)₃

Hydrolysis: The aluminum alkoxides are then hydrolyzed with water to yield the desired fatty alcohols and aluminum hydroxide (B78521) as a byproduct. wikipedia.org

Al(OR)₃ + 3 H₂O → 3 ROH + Al(OH)₃

The distribution of alcohol chain lengths produced follows a Poisson distribution, and the products are separated by distillation. atamanchemicals.com Modifications to the standard Ziegler process, such as the EPAL process, allow for the production of alcohols with a narrower molecular weight distribution. chemcess.com

An alternative route to octanol, though typically for 1-octanol, is the Kuraray process. This method involves the dimerization of 1,3-butadiene (B125203) combined with the addition of a water molecule, catalyzed by palladium complexes, followed by hydrogenation of the resulting unsaturated alcohol. atamanchemicals.com

Derivation from Natural Fats and Oils

The most common method for producing fatty alcohols from natural sources involves a two-step process using triglycerides from vegetable oils (like palm, coconut, or rapeseed oil) or animal fats (like tallow). wikipedia.orgatamanchemicals.comgoogle.com

Transesterification: The triglycerides are first reacted with methanol (B129727) in a process called transesterification to produce a mixture of fatty acid methyl esters (FAMEs) and glycerol (B35011). wikipedia.orgatamanchemicals.com

Hydrogenation: The FAMEs are then separated and catalytically hydrogenated to produce the corresponding fatty alcohols. wikipedia.orgatamanchemicals.com

This pathway is a major industrial source for straight-chain, even-numbered fatty alcohols such as lauryl (C12), stearyl (C18), and oleyl alcohols. wikipedia.orgatamanchemicals.com Plant-based oils are often preferred as they provide a wider range of alcohol chain lengths (C6–C24) compared to tallow (B1178427) (predominantly C16–C18). wikipedia.orgatamanchemicals.com

Advanced Chemical Reactions Involving this compound

As a long-chain secondary alcohol, this compound can undergo a variety of chemical transformations typical for this functional group. These reactions are used to synthesize a range of derivatives with applications in various chemical industries.

Esterification: this compound can react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form esters. For example, reaction with stearic acid would yield 1-octadecan-5-yl stearate. This reaction is often catalyzed by an acid. The esterification of octadecanol and stearic acid can lead to the formation of stearyl stearate. rsc.org

Oxidation: The secondary alcohol group of this compound can be oxidized to a ketone, yielding 5-octadecanone. This transformation can be achieved using various oxidizing agents, such as chromium-based reagents (e.g., Jones reagent). researchgate.net The oxidation of long-chain alcohols is a key reaction, and biocatalytic methods using alcohol oxidases are also being explored to produce the corresponding aldehydes or, with overoxidation, carboxylic acids. acs.org

Dehydration: Acid-catalyzed dehydration of this compound would lead to the formation of a mixture of octadecene isomers, primarily 4-octadecene and 5-octadecene, through the elimination of a water molecule. This reaction is a common pathway for converting alcohols to alkenes. rsc.org

Etherification: this compound can react with other alcohols under acid catalysis to form ethers. The direct etherification of long-chain alcohols with polyols like glycerol is a route to synthesize surfactants such as monoalkyl glyceryl ethers. researchgate.net

Esterification Reactions and Ester Derivatives

Esterification is a fundamental reaction for this compound, converting the secondary alcohol into a variety of ester derivatives. This transformation is typically achieved through reaction with a carboxylic acid in the presence of an acid catalyst, a process known as Fischer esterification. chemguide.co.uk The reaction is a reversible equilibrium, which can be driven towards the ester product by removing water as it forms or by using an excess of one reactant.

The general equation for the esterification of this compound is: C₁₃H₂₇CH(OH)C₄H₉ + RCOOH ⇌ C₁₃H₂₇CH(OOCR)C₄H₉ + H₂O

A more reactive and often more efficient method for preparing esters from this compound involves the use of acyl chlorides (RCOCl) instead of carboxylic acids. savemyexams.com These reactions are generally faster and proceed to completion, maximizing the yield of the ester. savemyexams.com

The properties and applications of the resulting esters are determined by the nature of the "R" group from the carboxylic acid or acyl chloride. A variety of ester derivatives can be synthesized from this compound, as illustrated in the table below.

Table 1: Potential Ester Derivatives of this compound

| Reactant (Carboxylic Acid) | Ester Product Name | Ester Chemical Formula |

|---|---|---|

| Acetic Acid (Ethanoic Acid) | 5-Octadecyl Acetate (B1210297) | CH₃COOCH(C₄H₉)(C₁₃H₂₇) |

| Benzoic Acid | 5-Octadecyl Benzoate | C₆H₅COOCH(C₄H₉)(C₁₃H₂₇) |

| Butyric Acid (Butanoic Acid) | 5-Octadecyl Butyrate | C₃H₇COOCH(C₄H₉)(C₁₃H₂₇) |

Dehydration Reactions

The dehydration of long-chain alcohols like octadecanol is a significant transformation that typically yields two main classes of products: alkenes through intramolecular dehydration and ethers via intermolecular dehydration. researchgate.netacs.orgresearchgate.net The reaction pathways and product selectivity are highly dependent on the catalyst system and reaction conditions. researchgate.net

Formation of Alkenes (e.g., Octadecene Isomers)

The intramolecular dehydration of this compound results in the formation of various isomers of octadecene. This elimination reaction involves the removal of the hydroxyl group and a hydrogen atom from an adjacent carbon. Due to the position of the hydroxyl group in this compound, the double bond can form on either side, leading to different isomers. The formation of alkenes is often catalyzed by acid sites, with Lewis acid sites being particularly responsible for the dehydration step. researchgate.netlookchem.com

The dehydration of this compound can theoretically produce the following octadecene isomers:

Table 2: Potential Octadecene Isomers from this compound Dehydration

| Isomer Name | Double Bond Position |

|---|---|

| 4-Octadecene | Between C4 and C5 |

| 5-Octadecene | Between C5 and C6 |

Further isomerization of the double bond can occur, catalyzed by Brønsted acid sites, leading to a mixture of internal octadecene isomers. researchgate.netlookchem.com

Formation of Ethers (e.g., Dioctadecyl Ether)

In competition with alkene formation, this compound can undergo intermolecular dehydration to form dioctadecyl ether. researchgate.netacs.org This reaction involves two molecules of the alcohol condensing, with the elimination of one molecule of water. This pathway is thought to proceed through a bulky dimer intermediate and is often favored at the pore mouth or external surface of zeolite catalysts. researchgate.netacs.org Both Brønsted and Lewis acid sites have been shown to be active in the formation of dioctadecyl ether from 1-octadecanol, a principle that extends to other long-chain alcohols. researchgate.netresearchgate.net

Catalytic Systems for Dehydration (e.g., H-BEA Zeolite)

The choice of catalyst is critical in directing the dehydration of octanols towards either alkenes or ethers. Zeolites are widely studied for this purpose due to their defined pore structures and tunable acidity. iyte.edu.trmdpi.com

H-BEA Zeolite : This catalyst has been extensively studied for the dehydration of 1-octadecanol. researchgate.netacs.org It possesses both Brønsted and Lewis acid sites, which play different roles. The intramolecular pathway to octadecene is influenced by Brønsted acidity, while both acid types can contribute to the intermolecular formation of dioctadecyl ether. researchgate.netiyte.edu.tr The large pores of H-BEA are a notable feature for processing bulky molecules like octadecanol. mdpi.com Studies on 1-octadecanol show that increasing temperature generally favors the formation of octadecene over the ether. iyte.edu.tr

TiO₂–ZrO₂ Mixed Oxides : These materials have also been used as catalysts for the dehydration of 1-octadecanol to 1-octadecene. lookchem.com Research indicates that Lewis acid sites on these catalysts are responsible for both the initial dehydration to the alkene and the subsequent isomerization of the double bond, while Brønsted acid sites primarily catalyze the isomerization. researchgate.netlookchem.com The catalytic activity is sensitive to the crystalline phase, with amorphous forms showing higher activity than crystalline ones. lookchem.com

Alumina (B75360) (Al₂O₃) : Amorphous alumina has demonstrated high conversion rates for 1-octadecanol dehydration, with selectivity towards linear alpha-olefins. researchgate.net

Table 3: Catalytic Systems for Long-Chain Alcohol Dehydration

| Catalyst | Primary Products | Key Findings | Reference |

|---|---|---|---|

| H-BEA Zeolite | Octadecene, Dioctadecyl Ether | Parallel intramolecular and intermolecular pathways with different activation energies. Product selectivity depends on acid site type and location. | researchgate.netacs.org |

| TiO₂–ZrO₂ | Octadecene Isomers | Lewis acids drive dehydration and isomerization; Brønsted acids drive primarily isomerization. Amorphous structure is more active. | lookchem.com |

| Amorphous Alumina | 1-Octadecene | High surface area and specific acid-base properties lead to high conversion and selectivity for linear alpha-olefins. | researchgate.net |

Oxidation and Reduction Pathways

The hydroxyl group of this compound can be targeted through oxidation and reduction reactions, interconverting it with its corresponding ketone.

Oxidation : Oxidation of a secondary alcohol like this compound involves the removal of two hydrogen atoms (one from the hydroxyl group and one from the carbon bearing it) to form a ketone. In this case, the product would be 5-octadecanone. Aerobic oxidation of 1-octadecanol has been demonstrated using a metallic silver catalyst, yielding a mixture of the corresponding aldehyde (octadecanal) and carboxylic acid (octadecanoic acid). researchgate.net For a secondary alcohol like this compound, the primary oxidation product under similar conditions would be the ketone.

Reduction : The reverse transformation, reduction, involves the addition of hydrogen across the carbonyl double bond of a ketone to yield a secondary alcohol. Therefore, this compound can be synthesized by the reduction of 5-octadecanone. This pathway is analogous to the formation of octadecanol as an intermediate during the hydrodeoxygenation of stearic acid, where octadecanal (B32862) is reduced to octadecanol. sci-hub.se

Table 4: Oxidation and Reduction of this compound

| Transformation | Reactant | Product | General Principle |

|---|---|---|---|

| Oxidation | This compound | 5-Octadecanone | Loss of H₂ |

| Reduction | 5-Octadecanone | This compound | Addition of H₂ |

Purity and Impurity Profiling in Synthesis

Ensuring the purity of a chemical substance like this compound is crucial, and this requires a thorough understanding of potential impurities that can arise during its synthesis. medwinpublishers.comijcrt.org Impurity profiling involves the identification, characterization, and quantification of these unwanted components. biomedres.usmedwinpublishers.com

Impurities in a this compound product can originate from several sources:

Synthesis By-products : Side reactions occurring during the synthesis can generate impurities. For example, in a dehydration reaction intended to produce octadecene, dioctadecyl ether may be formed as a by-product. iyte.edu.tr

Intermediates : Unreacted intermediates from the synthetic route can remain in the final product. ijcrt.org

Starting Materials : The purity of the final product is dependent on the purity of the raw materials used. medwinpublishers.com If the synthesis starts from a mixture of fatty alcohols, other alcohol isomers may be present.

Degradation Products : The compound may degrade under certain conditions (e.g., high heat), leading to the formation of impurities. ijcrt.org

Catalyst and Solvent Residues : Trace amounts of catalysts (e.g., inorganic salts) or residual solvents used in the manufacturing and purification process can also be present. medwinpublishers.combiomedres.us

Table 5: Potential Impurities in a this compound Product

| Impurity Type | Potential Impurity Example | Source |

|---|---|---|

| Isomers | Other positional isomers (e.g., 1-, 2-, 3-Octadecanol) | Starting material mixture |

| By-products | Dioctadecyl ether | Intermolecular dehydration side reaction |

| By-products | Octadecene isomers | Intramolecular dehydration side reaction |

| Related Substances | Octadecanone | Oxidation of the alcohol |

| Residual Reactants | Unreacted starting materials | Incomplete reaction |

| Process Impurities | Residual solvents, catalyst residues | Manufacturing and purification steps |

Analytical Chemistry of 5 Octadecanol

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 5-Octadecanol. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) offer complementary information for a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR for -OH group analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. In the ¹H NMR spectrum of a related long-chain alcohol, 1-octadecanol, specific signals corresponding to different proton environments are observed. chemicalbook.comhmdb.ca For long-chain alcohols in general, the hydroxyl (-OH) proton typically appears as a distinct signal, although its chemical shift can vary depending on solvent and concentration. cdnsciencepub.com The protons on the carbon bearing the hydroxyl group (the carbinol proton) also have a characteristic chemical shift. For secondary alcohols like this compound, this would be a multiplet. The long aliphatic chain produces a large, complex signal in the upfield region of the spectrum. nih.govrsc.org

Proton magnetic resonance studies on long-chain secondary alcohols like 8-eicosanol and 14-heptacosanol have shown that inter-chain hydrogen bonding does not significantly impact the motion of the carbon chains when compared to similar-length paraffins. rsc.org The study of ¹³C NMR spectra of alcohols coordinated to cations has demonstrated that chemical shift changes can provide insights into solvation and molecular mobility within coordination complexes. cdnsciencepub.com

Table 1: Representative ¹H NMR Spectral Data for Long-Chain Alcohols

| Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Terminal Methyl (-CH₃) | ~0.88 | Triplet (t) |

| Methylene (B1212753) groups (-CH₂-) | ~1.2-1.6 | Multiplet (m) |

| Carbinol Proton (-CH-OH) | ~3.6 | Multiplet (m) |

| Hydroxyl Proton (-OH) | Variable | Singlet (s) or Multiplet (m) |

This table presents generalized data for long-chain alcohols; specific values for this compound may vary.

Fourier Transform Infrared (FTIR) Spectroscopy (e.g., Aliphatic region analysis)

Fourier Transform Infrared (FTIR) spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of a long-chain alcohol is characterized by several key absorption bands. For instance, the spectrum of 1-octadecanol shows a strong, broad absorption band in the region of 3300-3400 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group due to hydrogen bonding. researchgate.netresearchgate.net

The aliphatic nature of this compound is evident from the strong C-H stretching vibrations observed in the 2850-2960 cm⁻¹ region. acs.org Specifically, symmetric and asymmetric stretching vibrations of the methylene (-CH₂) and methyl (-CH₃) groups appear in this range. Bending vibrations for the CH₂ and CH₃ groups are typically found around 1465 cm⁻¹ and 1375 cm⁻¹, respectively. nih.govacs.org The C-O stretching vibration for a secondary alcohol like this compound would be expected in the 1100-1150 cm⁻¹ region.

Table 2: Characteristic FTIR Absorption Bands for Long-Chain Alcohols

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| O-H Stretch | 3300-3400 (broad) | Associated with hydrogen-bonded hydroxyl groups. |

| C-H Stretch (aliphatic) | 2850-2960 | Indicates the presence of methyl and methylene groups. |

| C-H Bend | 1375-1465 | Bending vibrations of the aliphatic chain. |

| C-O Stretch | ~1100-1150 | Characteristic of secondary alcohols. |

Data is representative of long-chain alcohols and serves as a general guide.

Mass Spectrometry (MS), including GC-MS and Triple Quadrupole Mass Spectrometry

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture. researchgate.netphcogj.com The electron ionization (EI) mass spectrum of long-chain alcohols often shows a weak or absent molecular ion peak ([M]⁺).

Triple quadrupole mass spectrometry offers enhanced sensitivity and specificity, particularly in complex matrices. spectroscopyonline.comresearchgate.net This technique can be used for targeted analysis and quantification of specific compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in the confident identification of unknown compounds, including isomers. thermofisher.comlcms.cz

In the mass spectrum of long-chain alcohols, fragmentation patterns are key to structural elucidation. libretexts.orgsavemyexams.com For secondary alcohols, a characteristic fragmentation is the alpha-cleavage, which involves the breaking of the C-C bond adjacent to the oxygen atom. For this compound, this would lead to the formation of significant fragment ions.

Derivatization is often employed to improve the chromatographic and mass spectrometric properties of alcohols. researchgate.net For example, trimethylsilyl (B98337) (TMS) derivatives of alcohols are commonly analyzed. The fragmentation of these derivatives can provide additional structural information. researchgate.net The mass spectra of different isomers of octadecanol will exhibit unique fragmentation patterns, allowing for their differentiation. researchgate.net

Chromatographic Separation Methods

Chromatography is essential for isolating this compound from complex biological or synthetic mixtures before its characterization.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography (GC) is a widely used technique for separating volatile and thermally stable compounds. atamanchemicals.com this compound, being a long-chain alcohol, can be analyzed by GC, often after derivatization to increase its volatility. rsc.orgumpr.ac.id The choice of the GC column's stationary phase is critical for achieving good separation, especially when dealing with isomers. nih.govvurup.skshinwa-cpc.co.jp Different isomers of octadecanol will have different retention times on a given GC column, allowing for their separation and quantification. uspnf.comnih.gov

GC coupled with mass spectrometry (GC-MS) is a powerful combination for the analysis of complex mixtures. rsc.orgnih.gov In a GC-MS analysis, the gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass spectra for each component, enabling their identification. researchgate.netphcogj.com This technique has been successfully used to identify 1-octadecanol in various samples. rsc.orgumpr.ac.id The separation of positional and geometric isomers of long-chain compounds like octadecenoic acid has been achieved using specialized GC columns and techniques like comprehensive two-dimensional gas chromatography (GCxGC). nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. wikipedia.org It utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. shimadzu.com The separation is based on the differential interactions of the sample components with the stationary and mobile phases. shimadzu.com

For long-chain fatty alcohols like this compound, which lack a strong UV chromophore, derivatization is often necessary for detection by UV-Vis detectors. However, the use of a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) can allow for the analysis of this compound without derivatization.

Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the separation of fatty alcohols. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar.

Illustrative HPLC Parameters for Fatty Alcohol Separation:

| Parameter | Description |

| Column | C18 (Octadecylsilyl) bonded silica (B1680970) gel, 5 µm particle size |

| Mobile Phase | A gradient of methanol (B129727) and water, or acetonitrile (B52724) and water |

| Flow Rate | 1.0 mL/min |

| Detector | Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) |

| Temperature | 30 °C |

This table represents a typical starting point for method development. Actual conditions may vary depending on the specific sample matrix and analytical goals.

In a study analyzing fatty acid methyl esters, a component structurally related to fatty alcohols, HPLC was utilized with a mobile phase consisting of dichloromethane, acetonitrile, and methanol. researchgate.net While specific HPLC data for this compound is not extensively detailed in the provided search results, the general principles of fatty alcohol separation by HPLC are well-established. wikipedia.orgshimadzu.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique often used for qualitative analysis, such as monitoring reaction progress or identifying compounds in a mixture. libretexts.orgkhanacademy.org It involves a stationary phase, typically a thin layer of adsorbent material like silica gel coated on a plate, and a mobile phase, a solvent or solvent mixture that moves up the plate via capillary action. khanacademy.org

For a relatively nonpolar compound like this compound, a nonpolar mobile phase would be used with a polar stationary phase like silica gel. The separation is based on the principle of adsorption; more polar compounds will adhere more strongly to the stationary phase and travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. khanacademy.org

Typical TLC System for this compound Analysis:

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase | A mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 9:1 v/v) |

| Visualization | Staining with a universal reagent such as phosphomolybdic acid or potassium permanganate, followed by gentle heating. mit.edu |

The Rf value is calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front. khanacademy.org This value can be used for preliminary identification by comparing it to the Rf of a known standard run on the same plate.

Structural Elucidation and Isomer Differentiation

The definitive identification of this compound and its differentiation from other isomers of octadecanol require sophisticated spectroscopic techniques. These methods provide detailed information about the molecule's connectivity and spatial arrangement.

Mass spectrometry (MS) is a key technique for determining the molecular weight and fragmentation pattern of a compound. chemicalbook.com In the electron ionization (EI) mass spectrum of an alcohol, a molecular ion peak ([M]+) may be observed, although it is often weak or absent for long-chain alcohols. More prominent are the fragment ions resulting from the cleavage of C-C bonds. For this compound, cleavage alpha to the hydroxyl group would be expected, leading to characteristic fragment ions. The NIST WebBook provides mass spectral data for various isomers of octadecanol, which can be used for comparison. nist.govnist.gov For instance, the mass spectrum of 1-octadecanol shows a distinct fragmentation pattern. nist.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise structure of organic molecules. rsc.orgchemicalbook.com

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule. For this compound, the proton on the carbon bearing the hydroxyl group (H-5) would appear as a multiplet at a characteristic chemical shift. The integration of the signals would correspond to the number of protons in each environment.

¹³C NMR spectroscopy provides information about the carbon skeleton. The carbon atom attached to the hydroxyl group (C-5) would have a specific chemical shift, and the total number of signals would correspond to the number of chemically non-equivalent carbon atoms. The Human Metabolome Database (HMDB) provides predicted and experimental NMR data for octadecanol isomers, which can aid in structural assignment. hmdb.ca

Distinguishing between positional isomers, such as 1-octadecanol, 2-octadecanol, and this compound, is readily achieved by NMR and MS. The position of the hydroxyl group significantly influences the fragmentation pattern in MS and the chemical shifts of the adjacent protons and carbons in NMR spectra. nist.govhmdb.ca Differentiating stereoisomers (enantiomers or diastereomers) of this compound would require more advanced techniques, such as chiral chromatography or the use of chiral shift reagents in NMR.

The combination of chromatographic separation with spectroscopic detection, such as Gas Chromatography-Mass Spectrometry (GC-MS), is a powerful tool for the analysis of complex mixtures containing fatty alcohols. researchgate.netbeilstein-journals.org This technique allows for the separation of isomers and their subsequent identification based on their mass spectra. researchgate.net

In-Depth Analysis of this compound's Biological and Pharmacological Profile

Following a comprehensive review of available scientific literature, it has been determined that there is insufficient specific data to construct a detailed article on the biological and pharmacological activities of the chemical compound This compound according to the requested outline.

The current body of research does not provide specific, verifiable findings regarding the antibacterial, antifungal, anti-larval, anti-inflammatory, antioxidant, or anticancer properties of isolated this compound. While the compound has been identified as a constituent in various natural extracts, the biological activities reported in these studies are attributed to the complex mixture of compounds within the extract as a whole, not to this compound individually.

To maintain scientific accuracy and strictly adhere to the user's request to focus solely on this compound, it is not possible to extrapolate the activities of a complex extract to a single one of its components. Furthermore, information regarding other isomers, such as 1-Octadecanol, cannot be substituted as their biological activities may differ significantly.

Therefore, the sections and subsections outlined below cannot be populated with the required detailed and scientifically accurate content at this time.

Biological Activities and Pharmacological Relevance4.1. Antimicrobial Properties4.1.1. Antibacterial Efficacy (e.g., against Staphylococcus aureus) 4.1.2. Antifungal Efficacy 4.1.3. Anti-larval Activity4.2. Anti-inflammatory and Antioxidant Effects4.3. Anticancer and Antiproliferative Activities4.4. Mechanisms of Biological Action

Further research and targeted studies on isolated 5-Octadecanol are required to elucidate its specific pharmacological profile.

Mechanisms of Biological Action

Interaction with Biological Targets

Recent studies have begun to elucidate the interactions of octadecanol with specific biological targets. Molecular docking analyses have shown that octadecanol has the potential to act as a mycobactericidal agent by binding to the InhA receptor of Mycobacterium tuberculosis. undip.ac.id The Gibbs free energy (ΔG) for the interaction between octadecanol (C18) and InhA was calculated to be -4.9 kcal/mol, indicating a favorable binding affinity. undip.ac.id This suggests that octadecanol could be a candidate for the development of new disinfectant agents. undip.ac.id

Furthermore, research into the development of water-repellent organosilanes has explored the interaction between octadecanol and triethoxysilane (B36694). redalyc.org Molecular modeling studies indicate a favorable interaction between these two compounds, where the triethoxysilane molecule tends to orient itself for a nucleophilic attack by octadecanol. redalyc.org This interaction is crucial for the synthesis of triethoxy(octadecoxy)silane, a compound with potential applications in protecting ornamental stones. redalyc.org

Influence on Metabolic Pathways (e.g., acetyl-CoA pools, PHB biosynthesis)

The metabolism of long-chain fatty alcohols like octadecanol is intricately linked to central metabolic pathways, particularly those involving acetyl-CoA. In many microorganisms, fatty acids are synthesized from the central metabolite acetyl-CoA. nih.gov The breakdown of fatty alcohols can, in turn, contribute to the acetyl-CoA pool. In cyanobacteria, for instance, acetyl-CoA is primarily synthesized through the actions of pyruvate (B1213749) dehydrogenase complex (PDC) and pyruvate/ferredoxin oxidoreductase (PFOR). sci-hub.box

The availability of acetyl-CoA is a critical factor in the biosynthesis of poly-β-hydroxybutyrate (PHB), a biodegradable polymer. rjpbcs.com An increase in the acetyl-CoA/CoA ratio is a prerequisite for the activity of ketothiolase, the initial enzyme in the PHB biosynthetic pathway. rjpbcs.com In some bacteria, the utilization of compounds like cyclohexane (B81311) proceeds through β-oxidation, which results in the release of acetyl-CoA, thereby potentially influencing PHB accumulation. rjpbcs.com The synthesis of fatty alcohols themselves is also dependent on the acetyl-CoA pool. For example, in the production of 1-butanol, two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, a key intermediate. sci-hub.box

Metabolic engineering efforts in cyanobacteria have focused on redirecting carbon flux towards the synthesis of fatty alcohols. researchgate.net By expressing a fatty acyl-CoA reductase and deleting competing pathways, the production of hexadecanol (B772) and octadecanol can be enhanced. researchgate.netd-nb.info

Biosynthesis and Metabolic Role in Organisms

As a Metabolite in Plants, Humans, and Algae

Octadecan-1-ol is recognized as a metabolite in a diverse range of organisms, including plants, humans, and algae. ebi.ac.ukatamanchemicals.comebi.ac.uknih.govchemicalbook.comatamanchemicals.com In plants, it is a component of epicuticular wax and has been reported in species such as Camellia sinensis. nih.govchemicalbook.com

In humans, octadecanol is a naturally occurring fatty alcohol found in various tissues. hmdb.caatamanchemicals.com It plays a role in the biosynthesis of lipids and other cellular components and can be utilized in metabolic pathways for energy production. atamanchemicals.com Elevated levels of plasma octadecanol have been observed in certain genetic disorders like the autosomal recessive form of rhizomelic chondrodysplasia punctata (AR-RCDP) and Sjögren-Larsson syndrome, which are characterized by defects in fatty alcohol metabolism. ebi.ac.ukhmdb.ca

Octadecanol is also an algal metabolite, produced during metabolic reactions in various types of algae, from unicellular to multicellular species. ebi.ac.ukebi.ac.uk For example, it has been identified in the microalga Chlorella vulgaris. chemicalbook.com

Absorption and Metabolism Studies

Studies on the absorption and metabolism of 1-octadecanol indicate that it is poorly absorbed from the gastrointestinal tract. atamanchemicals.comnih.gov In a study using thoracic duct-cannulated rats, intraduodenal administration of 1-octadecanol showed that a portion of it is absorbed. europa.eucir-safety.org

Once absorbed, radiolabeled octadecanol has been traced into the thoracic duct lymph of rats. nih.govcir-safety.org A significant portion of the absorbed radioactivity was found incorporated into triglycerides, with smaller amounts in phospholipids (B1166683) and cholesterol esters, and some remaining as unchanged octadecanol. nih.govcir-safety.org The absorption appears to be related to its lipid solubility. cir-safety.org

Metabolism of 1-octadecanol has been predicted using Quantitative Structure-Activity Relationship (QSAR) models. epa.gov The rat liver S9, skin, and in vivo rat metabolism simulators all predicted octadecanal (B32862) and octadecanoic acid as primary metabolites. epa.gov

Environmental Fate and Ecotoxicology

Biodegradation Pathways and Rates

Long-chain alcohols, including 5-octadecanol, are generally recognized as being readily biodegradable in the environment. europa.euresearchgate.net Their breakdown is a crucial process that mitigates their persistence and potential for long-term environmental impact.

Under aerobic conditions, this compound demonstrates ready biodegradability. europa.eulabort.infishersci.com Studies following OECD (Organisation for Economic Co-operation and Development) guidelines have provided specific data on its degradation. For instance, in an OECD 301B test, 1-octadecanol achieved 95.6% degradation in 28 days. europa.eufishersci.comeuropa.eu Other studies using the OECD 301D guideline reported degradation rates of 67% to 69% over a 28-day period, classifying the substance as inherently biodegradable. epa.gov A Warburg test, however, showed a much lower theoretical oxygen demand (0.3% in 24 hours), suggesting that under certain conditions, biodegradation might be slower. atamanchemicals.comatamanchemicals.com

Table 1: Aerobic Biodegradation of 1-Octadecanol

| Test Guideline | Duration | Degradation Rate | Classification | Reference |

| OECD 301B | 28 days | 95.6% | Readily Biodegradable | europa.eufishersci.comeuropa.eu |

| OECD 301D | 28 days | 69% | Inherently Biodegradable | epa.gov |

| OECD 301D | 28 days | 67% | Inherently Biodegradable | epa.gov |

| OECD 301B | 28 days | 43% | Inherently Biodegradable | epa.gov |

The biodegradability of aliphatic alcohols is influenced by their carbon chain length. Studies covering a range of long-chain alcohols (LCOH) from C6 to C22 have shown that substances up to C18, and even beyond, are readily biodegradable. europa.eu One comprehensive study demonstrated that linear alcohols from C6 to C22 were all readily biodegradable, meeting the 10-day window criteria in OECD 301B tests. europa.eu This suggests that for long-chain alcohols like this compound, the chain length does not inherently limit its degradability under standard test conditions, especially when appropriate methods are used to account for their low water solubility. europa.eu In contrast, some shorter-chain fatty alcohols (down to C5) have been shown to be toxic to certain fungi, while longer-chain alcohols (C12 to C18) were well-utilized as a carbon source. nih.gov

Aerobic and Anaerobic Biodegradation

Adsorption and Mobility in Environmental Compartments

The movement of this compound in the environment is heavily restricted by its physicochemical properties, primarily its low water solubility and high lipophilicity.

This compound is expected to adsorb strongly to soil, suspended solids, and sediment. This is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A measured Koc value for octadecanol is 471,000, and estimated values are also high, such as 1.8 x 10^5. atamanchemicals.comatamanchemicals.comeuropa.euechemi.com A high log Koc value (calculated at 5.81) further supports this. oecd.org Based on these high Koc values, this compound is considered to be immobile in soil. atamanchemicals.comeuropa.euechemi.com This strong adsorption means that if released into water, it will predominantly partition to suspended solids and sediment. atamanchemicals.comatamanchemicals.com While this strong binding reduces its mobility, the process of desorption allows the substance to become available for degradation over time. europa.eu

Table 2: Soil Adsorption Coefficient (Koc) for 1-Octadecanol

| Koc Value | Log Koc | Mobility Classification | Reference |

| 471,000 | 5.67 | Immobile | europa.eu |

| 180,000 | 5.26 | Immobile | atamanchemicals.comatamanchemicals.comechemi.com |

| - | 5.81 | Immobile | oecd.org |

The potential for this compound to volatilize from water surfaces is considered an important environmental fate process, based on an estimated Henry's Law constant of 8.4 x 10⁻⁴ atm-m³/mole. atamanchemicals.comatamanchemicals.com Estimated volatilization half-lives for a model river and lake are 2.8 hours and 7 days, respectively. atamanchemicals.com However, this volatilization is expected to be significantly attenuated by the compound's strong tendency to adsorb to suspended solids and sediment in the water column. atamanchemicals.comatamanchemicals.com When adsorption is factored in, the estimated volatilization half-life from a model pond increases substantially to 140 days. atamanchemicals.com Similarly, volatilization from moist soil surfaces is expected to be attenuated by its strong adsorption to soil particles. atamanchemicals.comatamanchemicals.com

Adsorption to Soil, Suspended Solids, and Sediment (Koc values)

Aquatic and Terrestrial Ecotoxicity

The ecotoxicity of this compound is fundamentally limited by its extremely low water solubility.

There is a lack of specific data on the toxicity of this compound to terrestrial organisms. oecd.org However, it is generally anticipated that the risk is low. This is because a significant portion of the compound released to the terrestrial environment would be expected to degrade rapidly. oecd.org Field and laboratory investigations on long-chain fatty alcohols, including hexadecanol (B772) and octadecanol, have indicated a very minimal toxicological threat to terrestrial life forms such as plants and insects. researchgate.net

Table 3: Aquatic Ecotoxicity of 1-Octadecanol

| Organism | Endpoint | Duration | Value (mg/L) | Key Finding | Reference |

| Danio rerio (Zebra fish) | LC50 | 96 hours | > 10,000 | Not toxic at solubility limit | fishersci.com |

| Fish | LC50 | - | > 0.0011 | Not toxic at solubility limit | epa.gov |

| Daphnia magna (Water flea) | EC50 | 48 hours | 1,700 | Not toxic at solubility limit | fishersci.com |

| Desmodesmus subspicatus (Green algae) | EC50 | 72 hours | > 0.1 - 1 | Not toxic at solubility limit | fishersci.com |

| Aquatic Invertebrates | NOEC (Chronic) | 21 days | > 0.01 - 0.1 | - |

Advanced Research Applications and Computational Studies

Material Science and Engineering Applications

In the realm of materials science, the molecular characteristics of 5-Octadecanol make it a candidate for applications requiring precise control over thermal properties and surface chemistry.

Fatty alcohols are recognized as promising organic phase change materials (PCMs) for thermal energy storage due to their high latent heat capacity, suitable phase transition temperatures, and chemical stability. repec.orgresearchgate.net Octadecanol, in particular, is noted for its large energy storage density and stable performance. nih.gov While much of the literature focuses on 1-octadecanol, the principles apply to its isomers. These materials store and release large amounts of thermal energy during their melting and solidification processes, making them ideal for applications like solar energy storage and temperature regulation in buildings. nih.gov

A significant challenge with organic PCMs is their inherently low thermal conductivity, which can be addressed by creating composite materials. researchgate.net Research has demonstrated that incorporating octadecanol into porous support structures or combining it with high-conductivity fillers significantly enhances thermal performance.

Composite Formation: One effective method is the vacuum impregnation of octadecanol into a porous matrix like expanded perlite (B1173460) (EP). repec.org To prevent leakage of the melted alcohol, a secondary filler such as expanded graphite (B72142) (EG) can be added, which also improves thermal conductivity. repec.org

Conductivity Enhancement: Materials like multi-walled carbon nanotubes (MWCNTs) and carbon foam have been successfully used to increase the thermal conductivity of octadecanol-based PCMs. researchgate.netmdpi.com For instance, a composite of stearic acid (another PCM) with a dual-scale interpenetrating network carbon foam exhibited a thermal conductivity of 1.30 W/m·K and excellent stability over hundreds of thermal cycles. acs.org A composite of octadecanol with melamine-derived carbon foam and reduced graphene oxide (CF@rGO/OD) achieved a high thermal conductivity of 1.54 W/m·K and a latent heat of 208.3 J/g. mdpi.com

The thermal properties of octadecanol and its composites are critical for these applications and have been extensively studied. The phase change temperature (the melting and freezing point) and the latent heat (the energy absorbed or released) are key parameters.

| Material Composition | Phase Change Temperature (°C) | Latent Heat (kJ/kg) | Key Finding |

|---|---|---|---|

| Pure Octadecanol (OC) | ~56-59 | ~246-269 | High latent heat but low thermal conductivity. repec.orgresearchgate.net |

| 60% OC / Expanded Perlite / 15% Expanded Graphite | 59.0 | 140.2 | Leakage prevented and thermal performance improved. repec.org |

| Lauric Acid-Octadecanol Eutectic (30% OD) | 39.9 | 186.9 | Forms a binary eutectic system with a lower melting point for specific applications. nih.gov |

| OD / OD-g-MWCNT (5 wt%) | Not specified | 267.7 | Thermal conductivity enhanced by 262.5% while retaining high heat storage enthalpy. researchgate.net |

| CF@rGO/OD | 56.9 (melting), 56.8 (solidification) | 208.3 | High thermal conductivity (1.54 W/m·K) and excellent heat storage. mdpi.com |

Self-assembled monolayers (SAMs) are highly organized, single-molecule-thick films that spontaneously form on the surface of a substrate. sigmaaldrich.commdpi.com These structures are a cornerstone of nanotechnology and surface engineering, allowing for the precise modification of surface properties like wettability, adhesion, and chemical reactivity. ossila.com

The formation of SAMs relies on three key molecular components: a head group that has a strong affinity for a specific substrate, a spacer or chain (often an alkyl chain), and a terminal functional group that dictates the final surface chemistry. sigmaaldrich.comossila.com Long-chain molecules like alkanethiols on gold or silanes on silicon are classic examples. sigmaaldrich.commdpi.com

A fatty alcohol such as this compound is well-suited for forming SAMs.

Head Group: The hydroxyl (-OH) group can serve as the head group, forming bonds with various oxide surfaces.

Alkyl Chain: The 18-carbon chain provides the necessary length and van der Waals interactions between adjacent molecules to drive the formation of a well-ordered, crystalline-like monolayer. sigmaaldrich.com

Terminal Group: The terminal methyl (-CH3) group would create a hydrophobic, low-energy surface.

By forming a SAM, this compound could be used to control surface properties for a variety of advanced applications:

Wettability Control: Creating hydrophobic surfaces that repel water, useful for self-cleaning materials. ossila.com

Adhesion Control: Modifying adhesion between surfaces, which is critical in microelectronics and sensor technologies. ossila.com

Biomedical Applications: Engineering surfaces to control protein adsorption and cell adhesion for use in biomedical implants and biosensors. tdx.cat

Electronics: Forming ultra-thin insulating layers for nanoscale electronic components or modifying electrode surfaces to control charge transfer. ossila.comresearchgate.net

As a Component in Phase Change Materials (PCMs) for Thermal Energy Storage

Computational Chemistry and Modeling

Computational modeling provides deep insights into the behavior of molecules like this compound at levels of detail that are difficult to achieve through experimentation alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govmdpi.com It is a powerful tool for predicting molecular properties, studying reaction mechanisms, and understanding intermolecular interactions. mdpi.com DFT calculations can determine parameters like molecular orbital energies, geometric configurations, and vibrational frequencies. mdpi.com

In the context of this compound, DFT can be applied to:

Understand Reaction Pathways: DFT has been used to study the catalytic hydrogenation of methyl stearate (B1226849) to produce octadecanol, providing insights into the reaction mechanism. sci-hub.se

Analyze Monolayer Structure: Studies have used DFT with van der Waals corrections to investigate the structure and stability of octadecanol monolayers, revealing details about molecular packing and orientation. researchgate.net

Predict Reactivity: By calculating properties like Fukui functions and molecular electrostatic potential (MEPS), DFT can identify the most reactive sites on the this compound molecule, predicting how it will interact with other molecules, surfaces, or catalysts. nih.govmdpi.com

Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical analysis and data structures to analyze and solve problems that involve fluid flows. researchgate.net In material science, CFD is essential for modeling processes involving heat transfer and phase transitions. researchgate.net

For this compound's application as a PCM, CFD simulations are invaluable for designing and optimizing thermal energy storage systems. Models can simulate:

Heat Transfer in Composites: When this compound is part of a composite material, such as with graphene aerogels or carbon foam, CFD can model the complex heat transfer pathways within the composite structure. mdpi.comrsc.org This helps in engineering materials with enhanced thermal conductivity and efficient heat storage and release cycles.

These simulations allow researchers to optimize the geometry of the storage unit and the composition of the PCM composite to maximize performance before building physical prototypes. researchgate.net

This compound exists in nature as a plant metabolite. nih.gov Computational tools are crucial in the field of metabolomics for analyzing complex mixtures of natural products and understanding the roles and interactions of individual compounds. mdpi.com

In a study profiling the essential oils of different Conocarpus species, Gas Chromatography-Mass Spectrometry (GC-MS) was used to identify dozens of phytochemicals, including octadecanol. mdpi.comresearchgate.net To make sense of this complex data, multivariate computational models were employed:

Principal Component Analysis (PCA): This statistical procedure reduces the dimensionality of large datasets, allowing researchers to visualize the variations between different samples and identify which metabolites are most responsible for those differences. mdpi.com

Hierarchical Cluster Analysis (HCA) and Heat Maps: These methods group samples based on the similarity of their metabolic profiles and visually represent the relative abundance of metabolites like this compound across the different groups. mdpi.com

Through these computational models, researchers can identify key metabolic discriminants between species and understand the complex biochemical relationships that define a plant's metabolic profile. mdpi.com For example, the presence and relative abundance of compounds like nonacosane (B1205549) and heptacosane (B1219689) were identified as key differentiators, highlighting the complex metabolic network in which this compound participates. mdpi.com

Based on a thorough review of scientific literature and commercial data, there is insufficient specific information available for the chemical compound This compound to generate a detailed and accurate article on the requested advanced research topics.

The vast majority of published research, patents, and industrial application data pertains to the more common isomer, 1-Octadecanol , also known as stearyl alcohol. While this compound is a known compound, it is not the subject of significant focused research in the public domain for the areas specified.

Specifically:

Quantitative Structure-Activity Relationships (QSAR): No QSAR models or specific predictive studies for the biological activity of this compound were found. The available literature describes the general principles of QSAR but does not apply them to this particular isomer.

Drug and Gene Delivery Systems: While 1-Octadecanol is cited for its role in inducing hydrophobicity in amphiphiles for drug delivery, no such specific studies or detailed findings are available for this compound. Its potential use is mentioned in some patents as one of many possible fatty alcohols in a formulation, but without specific data on its performance or characteristics. google.comgoogle.com

Industrial and Commercial Research Context: Information in this area is almost exclusively focused on 1-Octadecanol's use as an emulsifier, thickener, and stabilizer in cosmetics and other industries. While this compound is mentioned in a patent as a potential polymer stabilizer among a long list of other chemicals, there is no evidence of its significant commercial or industrial research focus. googleapis.com One study identified its presence in a natural extract, but this did not extend to application research. researchgate.net